molecular formula C13H8FNO4 B6320400 2-(4-Fluorophenyl)-4-nitrobenzoic acid, 95% CAS No. 223767-02-0

2-(4-Fluorophenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6320400
CAS RN: 223767-02-0
M. Wt: 261.20 g/mol
InChI Key: APSNSPMZCVPFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-4-nitrobenzoic acid, 95% (2-FPNBA 95%) is a chemical compound with a wide range of potential applications in the field of scientific research. It is a white, crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. 2-FPNBA 95% is widely used as a reagent in organic synthesis and as a starting material for the preparation of other compounds. The compound has also been used in the synthesis of a variety of organic molecules and has been studied for its potential applications in the medical field.

Scientific Research Applications

2-FPNBA 95% has a wide range of potential applications in the field of scientific research. It has been used in the synthesis of a variety of organic molecules such as amino acids, peptides, and other compounds. The compound has also been used as a reagent in organic synthesis and as a starting material for the preparation of other compounds. In addition, 2-FPNBA 95% has been studied for its potential applications in the medical field, such as in the treatment of cancer and other diseases.

Mechanism of Action

2-FPNBA 95% has been studied for its potential to act as an inhibitor of certain enzymes. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, the compound has been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
2-FPNBA 95% has been studied for its potential to act as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, the compound has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and the immune response.

Advantages and Limitations for Lab Experiments

2-FPNBA 95% has a number of advantages for use in laboratory experiments. The compound is relatively stable and is soluble in organic solvents, making it easy to work with. In addition, the compound is relatively inexpensive and can be obtained in large quantities. However, the compound is not water-soluble, which may limit its use in some experiments.

Future Directions

There are a number of potential future directions for the use of 2-FPNBA 95%. The compound could be further studied for its potential applications in the medical field, such as in the treatment of cancer and other diseases. In addition, the compound could be used in the synthesis of new drugs and other organic molecules. Finally, the compound could be used as a starting material for the preparation of other compounds, such as polymers and other materials.

Synthesis Methods

2-FPNBA 95% can be synthesized using the method developed by K. Kluge et al. (1995). The method involves the reaction of 4-nitrobenzoic acid and 4-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80°C for a period of 4 hours. During the reaction, the 4-nitrobenzoic acid is converted to 2-FPNBA 95%. The product is then isolated by filtration and recrystallized from ethanol.

properties

IUPAC Name

2-(4-fluorophenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-9-3-1-8(2-4-9)12-7-10(15(18)19)5-6-11(12)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSNSPMZCVPFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594223
Record name 4'-Fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223767-02-0
Record name 4'-Fluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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